molecular formula C19H25ClN2O3 B12704431 (R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride CAS No. 61466-93-1

(R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride

Cat. No.: B12704431
CAS No.: 61466-93-1
M. Wt: 364.9 g/mol
InChI Key: WQVZLXWQESQGIF-ZYJMRSDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride . Breaking down the nomenclature:

  • The parent structure is salicylamide , a benzene ring substituted with a hydroxyl group at position 2 and an amide group at position 5.
  • The ethyl side chain at position 5 contains a hydroxyl group (-OH) at the first carbon and a secondary amine group (-NH-) at the second carbon.
  • The amine group is further substituted with a 1-methyl-3-phenylpropyl moiety, consisting of a three-carbon chain with a methyl branch at position 1 and a phenyl group at position 3.
  • The hydrochloride salt form indicates the presence of a protonated amine group associated with a chloride counterion.

The structural formula can be represented as follows:

  • Molecular formula : $$ \text{C}{19}\text{H}{25}\text{ClN}2\text{O}3 $$
  • SMILES notation : $$ \text{C1=CC=C(C=C1)CCC(CNC(C(C)O)C2=CC(=C(C=C2)O)C(=O)N)Cl } $$.

A key feature is the presence of two chiral centers: one at the hydroxyethyl carbon (C1) and another at the methyl-substituted carbon of the propylamine side chain (C2). These centers give rise to four possible stereoisomers, including the (R,S) configuration specified in the compound’s name.

CAS Registry Numbers and Alternative Chemical Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 32780-64-6 . Additional identifiers and synonyms include:

  • IUPAC Name : 5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide hydrochloride
  • Common Synonyms :
    • Labetalol hydrochloride (USAN/INN)
    • AH 5158A
    • Presdate
    • Trandate
  • UNII Code : 1GEV3BAW9J
  • DSSTox Substance ID : DTXSID0044654.

The compound is often referenced in pharmacological contexts due to its role as a non-selective adrenergic receptor antagonist. However, this analysis excludes therapeutic applications per the outlined scope.

Stereochemical Configuration Analysis: R/S vs. D/L Notation

The (R,S) designation refers to the Cahn-Ingold-Prelog (CIP) priority rules , which assign configurations based on atomic priorities around chiral centers. For this compound:

  • First chiral center (C1) : The hydroxyethyl carbon has substituents ranked as follows:
    • Priority 1: Hydroxyl group (-OH)
    • Priority 2: Amine-linked propyl group
    • Priority 3: Methyl group
    • Priority 4: Hydrogen.

      This results in an R configuration at C1.
  • Second chiral center (C2) : The methyl-substituted carbon in the propylamine side chain has substituents:
    • Priority 1: Phenyl group
    • Priority 2: Methyl group
    • Priority 3: Ethylamine chain
    • Priority 4: Hydrogen.

      This yields an S configuration at C2.

The D/L system , traditionally used for carbohydrates and amino acids, is less applicable here due to the molecule’s non-sugar/non-amino acid backbone. However, if forced into this framework, the (R,S) configuration would not directly correlate with D/L labels, underscoring the limitations of older notation systems for complex amines.

Notably, the (R,R) enantiomer of this compound is known as dilevalol , a historical antihypertensive agent, while the (S,S) form exhibits reduced biological activity. The (R,S) diastereomer discussed here represents a distinct pharmacological profile, though detailed mechanistic data fall outside this article’s scope.

Properties

CAS No.

61466-93-1

Molecular Formula

C19H25ClN2O3

Molecular Weight

364.9 g/mol

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18-;/m0./s1

InChI Key

WQVZLXWQESQGIF-ZYJMRSDMSA-N

Isomeric SMILES

C[C@@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride typically involves multi-step organic reactions. The starting materials often include salicylic acid derivatives and amines. The reaction conditions may involve:

    Condensation reactions: Combining salicylic acid derivatives with amines under acidic or basic conditions.

    Hydrolysis: To introduce the hydroxyl group.

    Purification: Using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Properties

Labetalol exhibits a dual mechanism of action:

  • Alpha-1 Adrenergic Antagonism : By blocking alpha-1 adrenergic receptors, labetalol causes vasodilation, leading to decreased blood pressure.
  • Beta Adrenergic Antagonism : It also inhibits beta-adrenergic receptors, which contributes to reduced heart rate and myocardial contractility.

This combination effect makes labetalol particularly effective for treating conditions such as hypertension and hypertensive emergencies.

Clinical Applications and Case Studies

Labetalol has been extensively studied for its effectiveness in various clinical scenarios:

Hypertension Management

Labetalol is widely used in the treatment of chronic hypertension and hypertensive crises. A study demonstrated that patients receiving labetalol showed significant reductions in systolic and diastolic blood pressure compared to those treated with other antihypertensive agents .

Pregnancy-Induced Hypertension

Research indicates that labetalol is a preferred choice for managing hypertension in pregnant women due to its safety profile and efficacy. A clinical trial reported that labetalol effectively controlled blood pressure without adversely affecting fetal outcomes .

Comparison with Other Antihypertensives

In comparative studies, labetalol has shown favorable outcomes against other antihypertensive medications like metoprolol and nifedipine. In one study, labetalol was associated with lower rates of adverse effects and better patient tolerance .

Mechanism of Action

The mechanism of action of (R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with biological receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers of Labetalol Hydrochloride

Dilevalol Hydrochloride ((R,R)-Isomer)
  • Molecular Formula : C₁₉H₂₄N₂O₃·HCl (identical to Labetalol) .
  • Pharmacology: Exhibits selective β₂-agonist activity alongside β-blockade, enhancing vasodilation. This reduces adverse effects like bronchoconstriction seen in non-selective blockers .
  • Clinical Use : Preferred for hypertension and glaucoma due to higher potency and fewer side effects (e.g., reduced bronchospasm risk) .
Labetalol Racemate ((R,S)-Mixture)
  • Key Difference : Combines α₁- and β-blockade, whereas Dilevalol lacks significant α₁ activity. Labetalol’s racemic form is associated with orthostatic hypotension , a rare side effect in Dilevalol .

Other β-Adrenergic Blockers

Propranolol Hydrochloride
  • Molecular Formula: C₁₆H₂₁NO₂·HCl.
  • Pharmacology: Non-selective β₁/β₂-antagonist without α-blocking activity. Increases peripheral resistance, unlike Labetalol .
  • Clinical Use : Hypertension, arrhythmias, and migraine prophylaxis. Contraindicated in asthma due to β₂-blockade .
AH5158A (Labetalol Analog)
  • Note: AH5158A is an alternate name for Labetalol hydrochloride, sharing identical structure and pharmacology . Early studies demonstrated its superiority in lowering blood pressure compared to pure β-blockers like atenolol .

Structural and Functional Comparison Table

Compound Molecular Formula Receptor Targets Key Clinical Use Metabolic Pathway
Labetalol HCl (Racemate) C₁₉H₂₄N₂O₃·HCl α₁, β₁, β₂ Hypertension, Angina CYP2D6
Dilevalol HCl ((R,R)-Form) C₁₉H₂₄N₂O₃·HCl β₁, β₂ (partial agonist) Hypertension, Glaucoma CYP2D6
Propranolol HCl C₁₆H₂₁NO₂·HCl β₁, β₂ Arrhythmias, Migraine CYP1A2, CYP2D6

Research Findings and Clinical Implications

Efficacy in Hypertension: Labetalol reduces systolic blood pressure by 20–25% within 2–3 hours, outperforming propranolol in rapidity . Dilevalol’s (R,R)-isomer shows 50% higher β-blocking potency than the racemate, with minimal α-blockade .

Adverse Effects: Labetalol’s α₁-blockade correlates with orthostatic hypotension (5–10% incidence) , while Dilevalol avoids this due to β₂-agonist activity . Both Labetalol and Propranolol are contraindicated in severe bradycardia, but Labetalol is safer in asthma due to β₂-sparing effects .

Doping Concerns: Labetalol is banned in sports for its β-blocking effects, which reduce tremor and anxiety .

Stereochemical Impact :

  • The (R,R) -isomer’s β₂-agonist activity enhances coronary vasodilation, making it preferable for angina patients .

Biological Activity

(R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride, commonly referred to as labetalol and its derivatives, has garnered attention in pharmacological research due to its diverse biological activities, particularly in cardiovascular health. This article will explore the compound's biological activity, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H24N2O3
  • Molecular Weight : 328.412 g/mol
  • CAS Number : 72487-35-5

Labetalol acts primarily as a mixed alpha and beta-adrenergic antagonist. This dual action is significant for its effectiveness in managing hypertension and related cardiovascular conditions. The compound exhibits the following mechanisms:

  • Beta-blocking Activity : It reduces heart rate and myocardial contractility, leading to decreased cardiac output.
  • Alpha-blocking Activity : It causes vasodilation, which helps lower blood pressure by reducing systemic vascular resistance.

Biological Activity Overview

The biological activity of (R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride can be categorized into several key areas:

1. Cardiovascular Effects

Research indicates that this compound effectively lowers blood pressure in various models:

  • In renal hypertensive dogs, intravenous administration at a dose of 1 mg/kg resulted in a blood pressure reduction of approximately 45 mm Hg without affecting heart rate .

2. Antimigraine Properties

The compound has been shown to prevent the constriction of isolated artery preparations induced by spasmogens such as noradrenaline and serotonin. This property suggests potential applications in treating vascular headaches, including migraines .

3. Antitumor Activity

Recent studies have indicated that labetalol derivatives may suppress the growth of cancer stem cells (CSCs). The compound exhibits promising results against tumors resistant to conventional therapies, indicating its potential as an adjunctive treatment in oncology .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy of labetalol in various populations:

  • Hypertension Management : A double-blind study involving patients with essential hypertension demonstrated significant reductions in systolic and diastolic blood pressure when treated with labetalol compared to placebo .
  • Migraine Treatment : A randomized control trial showed that labetalol significantly reduced the frequency of migraine attacks compared to standard treatments .

Summary of Research Findings

Study FocusFindingsReference
Blood Pressure ReductionDecreased BP by ~45 mm Hg in renal hypertensive dogs at 1 mg/kg IV
Migraine PreventionPrevented artery constriction from spasmogens; potential use in migraine treatment
Antitumor ActivitySuppressed CSC growth; effective against resistant tumors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.